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Cat. No.: B15574479 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The Ker-CT cell line (ATCC® CRL-4048™) is an hTERT-immortalized human keratinocyte line

derived from neonatal foreskin.[1][2] These cells express basal epidermal stem cell markers,

such as tumor protein 63 and keratin 5, and are capable of differentiating into a stratified

epidermis in both 2D and 3D organotypic cultures.[1] This makes them an invaluable tool for

research in skin biology, toxicology, drug development, and regenerative medicine.[1]

These application notes provide detailed protocols for immunofluorescence staining of Ker-CT

cells in both standard 2D culture and more complex 3D organotypic models. The protocols are

designed to guide researchers in visualizing key protein markers associated with keratinocyte

proliferation and differentiation.

Data Presentation: Staining Parameters
For reproducible results, the following tables summarize recommended antibody dilutions and

fixation/permeabilization conditions for key keratinocyte markers. Note that optimal conditions

should be determined for each specific antibody and experimental setup.

Table 1: Recommended Antibody Dilutions for Immunofluorescence
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Target Protein Marker Type
Primary Antibody
Dilution

Secondary
Antibody Dilution

Keratin 14 (KRT14) Basal Keratinocytes 1:100 - 1:500 1:200 - 1:1000

Keratin 5 (KRT5) Basal Keratinocytes 1:100 - 1:500 1:200 - 1:1000

Involucrin Early Differentiation 1:100 - 1:400 1:200 - 1:1000

Filaggrin Late Differentiation 1:100 - 1:400 1:200 - 1:1000

Loricrin Late Differentiation 1:100 - 1:400 1:200 - 1:1000

Ki67 Proliferation 1:200 - 1:800 1:200 - 1:1000

Table 2: Fixation and Permeabilization Reagents

Step Reagent Concentration
Incubation
Time

Temperature

Fixation
Paraformaldehyd

e (PFA)
4% in PBS 15-20 minutes

Room

Temperature

Permeabilization Triton X-100 0.3% in PBS 3-5 minutes
Room

Temperature

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Ker-CT
Cells in 2D Culture
This protocol outlines the steps for staining Ker-CT cells grown on coverslips in a monolayer.

Materials:

Ker-CT cells (ATCC® CRL-4048™)

Glass coverslips (sterilized)

6-well plates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.3% Triton X-100 in PBS

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibodies (see Table 1)

Fluorochrome-conjugated secondary antibodies

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Procedure:

Cell Culture: Seed Ker-CT cells on sterile glass coverslips in 6-well plates and culture until

desired confluency.

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

Fixation: Add 4% PFA to each well to cover the cells and incubate for 15-20 minutes at room

temperature.[3][4]

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[3]

[4]

Permeabilization: For intracellular targets, add 0.3% Triton X-100 in PBS and incubate for 3-

5 minutes at room temperature.[4]

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to

minimize non-specific antibody binding.
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Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (see Table 1) and

add to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a

humidified chamber.[3][4]

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in

blocking buffer and add to the coverslips. Incubate for 1 hour at room temperature, protected

from light.

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

Washing: Wash the cells a final time with PBS.

Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides

with a drop of antifade mounting medium.[5]

Sealing and Imaging: Seal the edges of the coverslip with nail polish. Store slides at 4°C in

the dark until imaging with a fluorescence microscope.[3]

Workflow for 2D Immunofluorescence Staining of Ker-CT Cells
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Workflow for 2D Immunofluorescence Staining of Ker-CT Cells

Cell Preparation

Staining

Imaging

Culture Ker-CT cells on coverslips

Wash with PBS

Fix with 4% PFA

Wash with PBS

Permeabilize with Triton X-100

Wash with PBS

Block non-specific binding

Incubate with Primary Antibody

Wash with PBS

Incubate with Secondary Antibody

Wash with PBS

Counterstain with DAPI

Final Wash with PBS

Mount coverslip on slide

Image with Fluorescence Microscope
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Workflow for 3D Organotypic Culture Staining

Tissue Preparation

Staining Protocol

Final Steps

Harvest 3D Culture

Embed in OCT

Cryosection

Mount on Slides

Fixation & Permeabilization

Blocking

Primary Antibody Incubation

Secondary Antibody Incubation

Counterstain with DAPI

Mount with Coverslip

Confocal Imaging
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Key Signaling Pathways in Keratinocyte Differentiation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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